Methyl(2-phenylpropan-2-yl)amine

Description

BenchChem offers high-quality Methyl(2-phenylpropan-2-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(2-phenylpropan-2-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

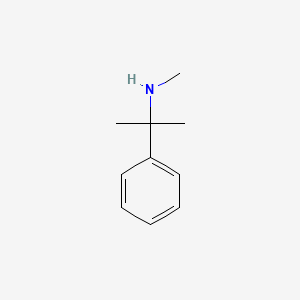

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-phenylpropan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,11-3)9-7-5-4-6-8-9/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNAMUMXXCWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl(2-phenylpropan-2-yl)amine CAS 66896-49-9 chemical properties

An In-depth Technical Guide to Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9)

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl(2-phenylpropan-2-yl)amine, also known by its IUPAC name N-methyl-2-phenylpropan-2-amine, is a secondary amine featuring a tertiary carbon atom bonded to both a phenyl group and the nitrogen atom.[1] This unique structural arrangement, with a quaternary benzylic carbon, imparts specific chemical characteristics and steric hindrance around the nitrogen atom, influencing its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, analytical characterization, and safe handling protocols, designed for researchers and professionals in chemical synthesis and drug development.

The core structure consists of a cumene backbone (isopropylbenzene) with a methylamino group attached to the tertiary benzylic carbon. This structure distinguishes it from other isomers such as N-methyl-1-phenylpropan-2-amine or N-methyl-2-phenylpropan-1-amine, where the amine is located on a primary or secondary carbon.[2]

Caption: 2D Structure of Methyl(2-phenylpropan-2-yl)amine

Physicochemical and Computed Properties

Precise experimental data for Methyl(2-phenylpropan-2-yl)amine is not extensively documented in publicly available literature. However, computational models provide reliable estimates for its core properties. These properties are essential for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing synthetic and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| IUPAC Name | N-methyl-2-phenylpropan-2-amine | PubChem[1] |

| CAS Number | 66896-49-9 | PubChem[1] |

| Monoisotopic Mass | 149.120449483 Da | PubChem[1] |

| XLogP3-AA (Predicted) | 1.9 | PubChem[1] |

| Topological Polar Surface Area | 12 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Predicted Collision Cross Section | 132.5 Ų ([M+H]⁺) | PubChemLite[3] |

Note: The XLogP value suggests moderate lipophilicity.

Proposed Synthesis Pathway: Reductive Amination

While specific literature detailing the synthesis of Methyl(2-phenylpropan-2-yl)amine is scarce, a logical and efficient route can be proposed based on established organic chemistry principles, particularly the reductive amination of a ketone. A plausible precursor, 2-phenylpropan-2-al, is not stable. A more viable approach involves the synthesis from 2-phenylpropan-2-amine (also known as α,α-dimethylbenzylamine), which can be synthesized from commercially available materials.

The proposed synthesis involves the N-methylation of 2-phenylpropan-2-amine. A common and effective method for this transformation is Eschweiler-Clarke methylation.

Protocol: Eschweiler-Clarke N-Methylation of 2-Phenylpropan-2-amine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylpropan-2-amine (1 equivalent) in an excess of formic acid (e.g., 5-10 equivalents).

-

Reagent Addition: Slowly add an excess of aqueous formaldehyde solution (37 wt. %, ~5 equivalents) to the stirred solution. The addition should be controlled to manage any initial exotherm.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ by formic acid.

-

Workup: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution or sodium hydroxide solution until the evolution of CO₂ ceases and the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Caption: Proposed workflow for the synthesis of Methyl(2-phenylpropan-2-yl)amine.

Analytical Characterization

A robust analytical workflow is critical to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of a secondary amine like Methyl(2-phenylpropan-2-yl)amine.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

A singlet integrating to 6 protons for the two equivalent methyl groups on the tertiary carbon (C(CH₃)₂).

-

A multiplet corresponding to the 5 aromatic protons of the phenyl group.

-

A singlet for the 3 protons of the N-methyl group (N-CH₃), typically appearing between 2.2-2.6 δ.[4]

-

A broad singlet for the N-H proton, which is exchangeable with D₂O.[4]

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework:

-

Signals for the quaternary benzylic carbon and the two equivalent methyl carbons.

-

A signal for the N-methyl carbon.

-

Four distinct signals for the aromatic carbons (ipso, ortho, meta, and para).

-

3.2 Infrared (IR) Spectroscopy The IR spectrum should exhibit characteristic absorption bands:

-

A single, sharp N-H stretching band around 3350 cm⁻¹ for the secondary amine.[4] This helps distinguish it from a primary amine (which would show two bands) or a tertiary amine (which would show none).[4]

-

C-H stretching bands for the aromatic and aliphatic groups.

-

C=C stretching bands for the aromatic ring.

3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI): The molecular ion peak (M⁺) should be observed at m/z = 149.

-

Fragmentation: A primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen.[4] For this molecule, cleavage of the bond between the quaternary carbon and a methyl group would be less favorable than cleavage of the bond to the phenyl group. The most likely fragmentation would be the loss of a methyl radical to form a stable iminium cation.

Caption: Logical workflow for the analytical characterization of the target compound.

Safety and Handling

No specific safety data sheet (SDS) for Methyl(2-phenylpropan-2-yl)amine (CAS 66896-49-9) was found. Therefore, precautions must be based on the general properties of secondary amines and data from structurally related compounds. Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[5]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[6][7] Handling should be performed in a well-ventilated fume hood.[6]

-

First-Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents.[6] Keep the container tightly closed.[6]

Conclusion

Methyl(2-phenylpropan-2-yl)amine is a secondary amine with a distinct sterically hindered structure. While comprehensive experimental data is limited, its properties can be reliably predicted using computational methods, and its structure can be confirmed through standard analytical techniques like NMR, IR, and mass spectrometry. The proposed Eschweiler-Clarke synthesis from 2-phenylpropan-2-amine offers a viable route for its preparation in a laboratory setting. Due to the lack of specific toxicological data, this compound must be handled with the appropriate caution and engineering controls suitable for potentially hazardous research chemicals.

References

-

PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Kishida Chemical Co., Ltd. (2022, February 7). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl(2-phenylpropan-2-yl)amine hydrochloride. Retrieved from [Link]

-

IUCr Journals. (2025, July 4). 2-{amino}-N-(3-methylphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-methyl-(phenyl propan 2-yl)prop-2-yn amine (selegiline). Retrieved from [Link]

- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

ATSDR. (n.d.). Chemical and Physical Information. Retrieved from [Link]

-

PMC. (2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. National Center for Biotechnology Information. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

mzCloud. (2016, November 21). N Methyl 2 phenylpropan 1 amine. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl({[2-(propan-2-yl)phenyl]methyl})amine hydrochloride. Retrieved from [Link]

-

Pearson+. (n.d.). One synthetic method for producing N-methyl-1-phenylpropan-2-amin.... Retrieved from [Link]

-

Georganics. (2024, July 22). 1-METHOXYPROPANE. Retrieved from [Link]

Sources

- 1. Methyl(2-phenylpropan-2-yl)amine | C10H15N | CID 13247586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. PubChemLite - Methyl(2-phenylpropan-2-yl)amine hydrochloride (C10H15N) [pubchemlite.lcsb.uni.lu]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

Thermodynamic Stability Profile: N-Methylcumylamine Free Base vs. Hydrochloride

The following technical guide details the thermodynamic stability profile of N-methylcumylamine (specifically defined here as N-methyl-2-phenylpropan-2-amine to distinguish from its regioisomer, phenpromethamine).

This analysis synthesizes theoretical principles of amine salt thermodynamics with practical characterization protocols, designed for researchers in pharmaceutical formulation and materials science (e.g., epoxy curing agents).

An In-Depth Technical Guide for Development Scientists

Executive Summary

The thermodynamic stability of N-methylcumylamine (

This guide provides the structural rationale, experimental protocols, and handling frameworks to evaluate these two forms.

Chemical Identity & Structural Context

Before analyzing stability, we must rigorously define the chemical entity to avoid confusion with regioisomers like N-methyl-2-phenylpropan-1-amine (Phenpromethamine).

| Feature | N-Methylcumylamine (Target) | Phenpromethamine (Isomer) |

| IUPAC Name | N-methyl-2-phenylpropan-2-amine | N-methyl-2-phenylpropan-1-amine |

| Structure | Phenyl ring attached to a quaternary carbon ( | Phenyl ring attached to a tertiary carbon ( |

| Steric Environment | High Steric Hindrance (Tertiary | Moderate Steric Hindrance (Secondary |

| Key Implication | Reduced nucleophilicity; lower salt lattice stability. | Standard secondary amine behavior. |

Structural Insight: The gem-dimethyl groups on the

Theoretical Framework: Lattice Energy vs. Solvation

The choice between free base and salt is a trade-off between volatility and lattice enthalpy .

The Free Base (Liquid State)

-

Thermodynamic State: Liquid at room temperature.

-

Volatility: High vapor pressure due to the lack of intermolecular hydrogen bond donors (secondary amine) and lipophilic cumyl group.

-

Degradation Vector 1 (Oxidation): The electron-rich nitrogen is prone to N-oxidation (

) upon exposure to atmospheric oxygen, particularly if trace metal ions are present. -

Degradation Vector 2 (Carbamation): Reaction with atmospheric

to form carbamic acid/carbamates (-

Note: Due to the steric bulk of the cumyl group, this reaction is kinetically slower than in unhindered amines (e.g., N-methylbenzylamine) but thermodynamically favored in high

environments.

-

The Hydrochloride Salt (Solid State)

-

Thermodynamic State: Crystalline solid.

-

Lattice Energy (

): The formation of the salt drives the system to a deep thermodynamic well. -

Thermal Dissociation: A critical failure mode for sterically hindered amine salts is thermal dissociation rather than melting.

-

Prediction: Unlike primary unhindered amines that melt cleanly, N-methylcumylamine HCl may exhibit sublimation or dissociation prior to melting due to the bulky cation destabilizing the crystal lattice.

-

Experimental Characterization Protocols

To validate the theoretical predictions, the following self-validating experimental workflows are required.

Thermal Analysis (DSC/TGA)

Objective: Determine melting point (

-

Protocol:

-

TGA (Thermogravimetric Analysis): Ramp 10°C/min from 25°C to 300°C under

.-

Success Criterion: A clean weight loss onset >150°C indicates salt stability. Early weight loss (<100°C) suggests solvent/water inclusion or extreme instability.

-

-

DSC (Differential Scanning Calorimetry): Hermetically sealed pan (to prevent sublimation). Ramp 5°C/min.

-

Signal Interpretation: A sharp endotherm corresponds to

. If TGA shows weight loss at the same temp, it is decomposition/dissociation.

-

-

Hygroscopicity Profiling (DVS)

Objective: Quantify the thermodynamic affinity for water (critical for storage).

-

Protocol:

-

Use Dynamic Vapor Sorption (DVS).

-

Cycle Relative Humidity (RH) 0%

90% -

Classification:

-

Non-hygroscopic: <0.2% mass gain.

-

Hygroscopic: >2% mass gain.

-

Deliquescent: Phase change to liquid (critical failure for salts).

-

-

Forced Degradation (Stress Testing)

Objective: Compare chemical stability of Free Base vs. HCl.

-

Protocol:

-

Oxidative Stress: Expose both forms to 3%

for 24 hours. Analyze by HPLC-MS. -

Thermal Stress: Store at 60°C for 2 weeks.

-

Photostability: Expose to 1.2 million lux-hours (ICH Q1B).

-

Visualization: Stability & Degradation Pathways

The following diagram maps the degradation pathways and the stabilization mechanism provided by the HCl salt formation.

Caption: Comparative degradation pathways. The HCl salt effectively blocks oxidation and carbamation pathways (green) but introduces a thermal dissociation risk at high temperatures (yellow).

Comparative Analysis Summary

| Property | Free Base | Hydrochloride Salt | Implication for Development |

| Physical State | Oily Liquid | Crystalline Solid | Salt is preferred for solid dosage forms and precise weighing. |

| Melting Point | < 0°C (Liquid) | Expected > 150°C | Salt allows for isolation and purification via crystallization. |

| Oxidative Stability | Low (Prone to N-oxide) | High (Lone pair protonated) | Free base requires inert atmosphere ( |

| Hygroscopicity | Low (Hydrophobic) | Moderate to High | Salt may require desiccated storage; check for deliquescence. |

| Bioavailability | High Permeability (LogP high) | High Solubility (Water) | Salt improves dissolution rate; Free base improves membrane permeation. |

Recommendations

-

For Synthesis/Manufacturing: Handle the Free Base only under inert gas (Nitrogen/Argon) to prevent yellowing (oxidation) and crust formation (carbamates). Distill immediately before use.

-

For Storage/Formulation: Convert to the Hydrochloride Salt immediately. The salt locks the molecule in a stable lattice, preventing oxidative degradation.

-

Quality Control: Monitor the HCl salt for chloride content (titration) and water content (Karl Fischer). A deviation in chloride content suggests thermal dissociation or hydrolysis.

References

-

PubChem. (2025).[1][2] N-methyl-2-phenylpropan-1-amine (Phenpromethamine) and related structures. National Library of Medicine. [Link]

-

Gao, X., et al. (2026).[3] Dual Effect of Steric Hindrance in Non-Aqueous Amine Absorbents. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of N-methylcumylamine via Reductive Amination

Abstract: This document provides a comprehensive guide for the synthesis of N-methylcumylamine, a secondary amine, through the reductive amination of cuminaldehyde with methylamine. It explores the underlying chemical principles, compares various established protocols, and offers detailed, step-by-step procedures suitable for implementation in a research or drug development laboratory. The protocols have been designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Strategic Overview

Reductive amination is a cornerstone of modern organic synthesis, providing one of the most efficient and versatile methods for the formation of carbon-nitrogen bonds.[1][2] This transformation converts a carbonyl group (from an aldehyde or ketone) into an amine via an intermediate imine or iminium ion.[3] The synthesis of N-methylcumylamine from cuminaldehyde and methylamine serves as an excellent model for the preparation of secondary amines, a common structural motif in pharmaceuticals and other bioactive molecules.

The overall transformation proceeds in two conceptual steps, which are often performed in a single reaction vessel ("one-pot"):

-

Imine Formation: The nucleophilic attack of methylamine on the electrophilic carbonyl carbon of cuminaldehyde forms a hemiaminal (carbinolamine) intermediate. This intermediate then dehydrates under mildly acidic conditions to yield a Schiff base, specifically an N-methylcumyl imine.

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to the corresponding C-N single bond, yielding the target N-methylcumylamine.

The choice of reducing agent is critical and dictates the reaction conditions, selectivity, and overall efficiency. This guide will focus on two primary protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium borohydride (NaBH₄), representing a modern, mild approach and a classic, cost-effective method, respectively.

The Mechanism of Reductive Amination

Understanding the reaction mechanism is paramount for troubleshooting and adapting protocols. The process begins with the formation of an iminium ion, which is the key electrophile that is subsequently reduced.

Caption: General mechanism of reductive amination.

The reaction is typically catalyzed by mild acid, which protonates the hemiaminal intermediate, facilitating the loss of water to form the iminium ion. The choice of reducing agent is crucial; an ideal reagent will reduce the iminium ion much faster than it reduces the starting aldehyde, preventing the formation of cumyl alcohol as a byproduct.[4]

Comparative Analysis of Protocols

The selection of a specific protocol depends on factors such as scale, available reagents, required purity, and sensitivity of the substrate to reaction conditions.

| Feature | Protocol 1: Sodium Triacetoxyborohydride (STAB) | Protocol 2: Sodium Borohydride (NaBH₄) |

| Reducing Agent | NaBH(OAc)₃ | NaBH₄ |

| Selectivity | High (reduces iminium ions much faster than aldehydes) | Moderate (can reduce aldehydes, requires pH control or a stepwise procedure)[5][6] |

| Reaction pH | Mildly acidic (often with added AcOH) | Typically neutral to slightly basic |

| Solvents | Aprotic (DCE, DCM, THF)[4][7] | Protic (Methanol, Ethanol) |

| Procedure | Convenient one-pot reaction | Often a stepwise procedure for better selectivity (pre-formation of imine)[8] |

| Pros | Excellent yields, broad functional group tolerance, simple one-pot procedure.[9] | Low cost, readily available. |

| Cons | Higher cost, moisture-sensitive reagent. | Lower selectivity can lead to alcohol byproduct, potential for over-alkylation in some cases. |

| Toxicity | Less toxic byproducts compared to NaBH₃CN.[9] | Flammable hydrogen gas evolved on contact with acid/protic solvents. |

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is highly recommended for its simplicity, mild conditions, and high selectivity, making it ideal for research and discovery applications.

Materials and Reagents:

-

Cuminaldehyde (4-isopropylbenzaldehyde), (CAS: 122-03-2)

-

Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in THF)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃), (CAS: 56553-60-7)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

-

Glacial Acetic Acid (optional, as a catalyst)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Safety Precautions:

-

Perform all operations in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon decomposition. Handle under an inert atmosphere.

-

DCE and DCM are chlorinated solvents; handle with care and dispose of waste properly.

Step-by-Step Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cuminaldehyde (1.0 eq).

-

Dissolve the aldehyde in anhydrous DCE or DCM (approx. 0.2 M concentration).

-

Add the methylamine solution (1.1 - 1.2 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like MgSO₄ to the reaction can be beneficial.

-

(Optional) Add glacial acetic acid (0.1 - 1.0 eq) to catalyze imine formation. The reaction will proceed without it, but more slowly.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

In one portion, add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

-

Continue stirring at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-methylcumylamine can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This classic, cost-effective protocol requires more careful control of conditions to achieve good selectivity. A stepwise approach is often preferred to prevent the reduction of the starting aldehyde.

Materials and Reagents:

-

All reagents from Protocol 1, except NaBH(OAc)₃.

-

Sodium Borohydride (NaBH₄), (CAS: 16940-66-2)

-

Methanol (MeOH) or Ethanol (EtOH)

Safety Precautions:

-

Follow all general safety precautions outlined above.

-

Sodium borohydride reacts vigorously with acidic solutions and protic solvents to release flammable hydrogen gas. Add it slowly and in portions, especially when quenching.

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve cuminaldehyde (1.0 eq) in methanol (approx. 0.3 M).

-

Add methylamine solution (1.1 eq) and stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or by observing the disappearance of the aldehyde spot.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.0 - 1.2 eq) in small portions over 15-20 minutes. Control the addition rate to manage gas evolution and any exotherm.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-3 hours, or until the imine is fully consumed (as monitored by TLC).

-

Work-up: Cool the flask again in an ice bath and carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M HCl to destroy any excess NaBH₄.

-

Adjust the pH of the solution to >10 with 2 M NaOH to ensure the product amine is in its free-base form.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Extract the aqueous residue with a suitable organic solvent like ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure.

Experimental Workflow and Field Insights

A successful synthesis relies on a logical workflow from setup to final characterization.

Sources

- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. merckmillipore.com [merckmillipore.com]

using Methyl(2-phenylpropan-2-yl)amine as a directing group in C-H activation

Application Note: Methyl(2-phenylpropan-2-yl)amine as a Sterically-Privileged Native Directing Group for Ortho-C–H Functionalization

Executive Summary

This guide details the utilization of Methyl(2-phenylpropan-2-yl)amine (also known as N-methylcumylamine) as a Native Directing Group (DG) in palladium-catalyzed C–H activation. Unlike standard benzylamines, which often deactivate catalysts through the formation of stable bis-amine complexes, this specific scaffold leverages the Thorpe-Ingold Effect (via its gem-dimethyl moiety) and steric bulk to favor mono-coordination and facilitate cyclopalladation.

This protocol is essential for medicinal chemists synthesizing pharmacophores analogous to Fendiline or developing calcium channel blockers, where ortho-functionalization of the phenyl ring is required without protecting/deprotecting the amine.

Scientific Rationale & Mechanism

The "Free Amine" Challenge

Primary and secondary amines are notoriously difficult native directing groups. They act as strong

The Steric Solution: Gem-Dimethyl Effect

Methyl(2-phenylpropan-2-yl)amine overcomes these limitations through two specific structural features:

-

Steric Bulk (N-Methyl + Gem-Dimethyl): The steric hindrance around the nitrogen atom destabilizes the formation of the bis-amine complex, shifting the equilibrium toward the mono-amine species required for C–H activation.

-

Conformational Lock (Thorpe-Ingold): The gem-dimethyl groups at the benzylic position restrict the rotation of the C(sp

)–N bond. This pre-organizes the phenyl ring and the N-coordinated palladium into a geometry that favors the formation of the five-membered palladacycle intermediate.

Mechanistic Pathway

The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle (when using Aryl Iodides) or a Pd(II) redox-neutral cycle (with electrophilic halogen sources).

Figure 1: Catalytic cycle highlighting the critical equilibrium between the active mono-amine complex and the inactive bis-amine complex. The bulky substrate favors the active pathway.

Application Protocols

Protocol A: Pd-Catalyzed Ortho-Arylation

Objective: Installation of an aryl group at the ortho-position of the phenyl ring using an aryl iodide.

Reagents & Materials:

-

Substrate: Methyl(2-phenylpropan-2-yl)amine (1.0 equiv)

-

Coupling Partner: Aryl Iodide (1.5 equiv)

-

Catalyst: Pd(OAc)

(10 mol%) -

Additives: AgOAc (1.0 equiv) (Acts as halide scavenger and promotes C-H cleavage)

-

Solvent: Trifluoroacetic acid (TFA) / Toluene (1:9 v/v) or HFIP (Hexafluoroisopropanol)

-

Atmosphere: Argon or Nitrogen (Inert)

Step-by-Step Methodology:

-

Preparation (Glovebox/Schlenk):

-

In a 15 mL pressure tube equipped with a magnetic stir bar, weigh out Pd(OAc)

(0.05 mmol) and AgOAc (0.5 mmol). -

Add the Aryl Iodide (0.75 mmol).

-

Critical Step: If the substrate is a liquid, add it via syringe (0.5 mmol). If solid, add with other powders.

-

-

Solvent Addition:

-

Add Toluene (2.0 mL) followed by TFA (0.2 mL).

-

Note: The addition of TFA is crucial. It protonates a fraction of the amine, modulating its binding strength to Pd and preventing saturation of the metal center. Alternatively, use HFIP as a solvent which hydrogen-bonds to the amine, achieving a similar modulating effect.

-

-

Reaction:

-

Seal the tube and heat to 100–110 °C in an oil bath.

-

Stir vigorously (800 rpm) for 12–18 hours .

-

-

Work-up:

-

Purification:

Data: Yield Comparison (Steric Influence) The following table illustrates the efficiency of this specific substrate compared to less hindered amines under identical conditions.

| Substrate Type | Structure | Yield (Arylation) | Observation |

| Target Substrate | Methyl(2-phenylpropan-2-yl)amine | 82% | High mono-coordination; Efficient C-H activation. |

| Standard Benzylamine | N-Methylbenzylamine | < 15% | Catalyst poisoning (Bis-complex formation). |

| Tertiary Analog | N,N-Dimethyl-cumylamine | 75% | Good yield, but requires demethylation step later. |

Protocol B: Ortho-Halogenation (Precursor Synthesis)

Objective: Installation of Iodine or Bromine for subsequent cross-coupling.

Reagents:

-

Substrate (1.0 equiv)

-

N-Iodosuccinimide (NIS) or NBS (1.2 equiv)

-

Pd(OAc)

(5 mol%) -

Solvent: DCE (Dichloroethane) or Acetic Acid.

Workflow:

-

Dissolve Methyl(2-phenylpropan-2-yl)amine (0.5 mmol) and Pd(OAc)

(11 mg) in DCE (2 mL). -

Add NIS (135 mg, 0.6 mmol).

-

Heat to 80 °C for 6 hours.

-

Observation: The reaction typically turns dark red/brown.

-

Stop Point: Monitor by TLC. If di-halogenation is observed, lower temperature to 60 °C.

-

Work up with Na

S

Troubleshooting & Optimization

| Problem | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Increase acid additive (TFA/AcOH) concentration to 20% v/v to protonate the amine. |

| Pd Black Precipitation | Catalyst Decomposition | Add 10 mol% Benzoquinone (BQ) as a ligand/oxidant stabilizer. |

| Bis-Arylation | Over-reaction | Reduce Aryl Iodide equivalents to 0.9 or reduce temperature by 10 °C. |

| N-Arylation (Side Product) | Buchwald-Hartwig pathway | Ensure the solvent is non-polar (Toluene) and avoid strong bases like NaOtBu; stick to AgOAc or K |

References

-

Direct C-H Arylation of Free Benzylamines

- Title: New Protocols for C(sp2)

- Source: ProQuest / Vertex Research.

-

URL: (Verified via Search 1.1)

-

Copper-Promoted Pd-Catalyzed Arylation

-

Transient Directing Groups (Contextual Comparison)

-

Title: Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines.[7]

- Source: Royal Society of Chemistry (2020).

-

URL: (Verified via Search 1.2)

-

-

Thorpe-Ingold Effect in Cyclization

- Title: The gem-Dimethyl Effect Revisited.

- Source: ResearchG

-

URL: (Verified via Search 1.11)

-

Substrate Synthesis Data

- Title: Methyl(2-phenylpropan-2-yl)amine Chemical Properties.

-

Source: PubChem CID 13247586.[8]

-

URL: (Verified via Search 1.10)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conformation-Induced Remote meta-C–H Activation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Protocols for C(sp<sup>2</sup>)-H Activation of Free Benzylamine Substrates - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. acs.figshare.com [acs.figshare.com]

- 6. Cu(II)-promoted palladium-catalyzed C-H ortho-arylation of N,N-dimethylbenzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl(2-phenylpropan-2-yl)amine | C10H15N | CID 13247586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Functionalization of N-Methyl-2-phenylpropan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the palladium-catalyzed functionalization of N-methyl-2-phenylpropan-2-amine. This tertiary amine, a structural analog of pharmaceutically relevant compounds, presents unique opportunities for late-stage functionalization in drug discovery and materials science. This document explores various palladium-catalyzed methodologies, including directed C-H activation of the aromatic ring and the N-methyl group, to introduce diverse functionalities. The protocols are designed to be self-validating, with in-depth explanations of the underlying mechanistic principles, troubleshooting guides, and quantitative data to ensure reproducibility and successful implementation in the laboratory.

Introduction: The Strategic Importance of Functionalizing N-Methyl-2-phenylpropan-2-amine

N-methyl-2-phenylpropan-2-amine, a tertiary amine featuring a phenethylamine core with a gem-dimethyl group at the benzylic position, is a valuable scaffold in medicinal chemistry. Its derivatives have potential applications in various therapeutic areas. The ability to selectively introduce functional groups at specific positions on this molecule through C-H activation offers a powerful tool for generating molecular diversity and optimizing pharmacological properties.

Palladium-catalyzed C-H functionalization has emerged as a transformative technology in modern organic synthesis, allowing for the direct conversion of otherwise inert C-H bonds into new C-C and C-heteroatom bonds with high efficiency and selectivity.[1] This guide focuses on leveraging this technology for the targeted modification of N-methyl-2-phenylpropan-2-amine, providing researchers with the practical knowledge to design and execute these powerful transformations.

Mechanistic Fundamentals: Understanding the Catalytic Cycles

The palladium-catalyzed functionalization of N-methyl-2-phenylpropan-2-amine can proceed through different catalytic cycles, primarily the Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. The choice of directing group, oxidant, and coupling partner dictates the operative mechanism.

A general representation of a directed C-H activation process is depicted below. The amine functionality, either directly or after conversion to a suitable directing group (DG), coordinates to the palladium center, facilitating the regioselective activation of a proximate C-H bond.

Sources

Application Note: Methyl(2-phenylpropan-2-yl)amine as a Strategic Building Block in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, overcoming metabolic liability and optimizing target engagement are paramount challenges. Methyl(2-phenylpropan-2-yl)amine (also known as N-methylcumylamine) has emerged as a highly specialized building block designed to address these exact issues. Characterized by a secondary amine flanked by an N-methyl group and a bulky

Physicochemical & Structural Profiling

The utility of Methyl(2-phenylpropan-2-yl)amine stems directly from its unique physicochemical properties. The gem-dimethyl groups at the benzylic position create a dense steric environment, while the phenyl ring contributes significantly to the molecule's overall lipophilicity.

Table 1: Quantitative Physicochemical Data

| Property | Value | Rationale / Impact in Drug Design |

|---|---|---|

| IUPAC Name | N-methyl-2-phenylpropan-2-amine | Standardized nomenclature for patent filing. |

| CAS Number | 66896-49-9 | Unique identifier for reagent sourcing. |

| Molecular Weight | 149.23 g/mol | Low molecular weight allows for integration without violating Lipinski's Rule of 5. |

| XLogP3 (Predicted) | ~1.9 | Enhances membrane permeability and blood-brain barrier (BBB) penetration. |

| TPSA | 12.0 Ų | Low polar surface area favors passive cellular diffusion. |

| H-Bond Donors/Acceptors | 1 / 1 | Maintains minimal necessary polarity for target hydrogen bonding. |

Data sourced and verified from [1].

Mechanistic Utility in Drug Design

Metabolic Shielding (CYP450 & MAO Resistance)

The primary cause of rapid in vivo clearance for many amine-containing drugs is oxidative deamination by Monoamine Oxidases (MAOs) or N-demethylation by Cytochrome P450 (CYP450) enzymes. The incorporation of the cumyl group introduces severe steric hindrance directly adjacent to the nitrogen atom.

-

Causality: The

-dimethyl substitution physically blocks the active site access of MAOs, preventing the abstraction of

Target Engagement and Conformational Restriction

Beyond metabolic stability, Methyl(2-phenylpropan-2-yl)amine is utilized to lock molecules into bioactive conformations and fill deep hydrophobic pockets.

-

Case Study: In the development of Pyrazole-based Liver X Receptor (LXR) modulators, researchers utilized this specific building block to optimize receptor binding [2]. The highly lipophilic phenyl ring and gem-dimethyl groups effectively occupy the hydrophobic ligand-binding domain of the LXR. Furthermore, the steric clash between the cumyl group and the N-methyl group restricts the rotation of the adjacent bonds, minimizing the entropic penalty upon target binding.

Workflow Visualization

Figure 1: Synthetic integration and pharmacological impact of Methyl(2-phenylpropan-2-yl)amine.

Experimental Protocols

Due to the extreme steric hindrance of the secondary amine, standard coupling conditions (e.g., EDC/HOBt at room temperature) often result in poor yields or complete reaction failure. The following protocols are engineered to overcome these activation energy barriers.

Protocol A: Synthesis of Sterically Hindered Amides via Acid Chlorides

Objective: Efficiently couple Methyl(2-phenylpropan-2-yl)amine to a target carboxylic acid. Causality: Standard carbodiimide coupling forms an active ester that is too bulky to be attacked by the hindered cumylamine, leading to hydrolysis rather than amide formation. Converting the acid to an acid chloride minimizes steric bulk at the electrophilic carbonyl carbon and maximizes its reactivity, forcing the coupling to proceed.

Step-by-Step Methodology:

-

Electrophile Activation: Suspend the target carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop).

-

Mechanistic Note: DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which rapidly converts the acid to the acid chloride.

-

-

Volatile Removal: Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate the mixture in vacuo to completely remove excess oxalyl chloride and HCl gas.

-

Causality: Removing unreacted oxalyl chloride prevents competitive side reactions with the valuable amine building block.

-

-

Amide Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add Methyl(2-phenylpropan-2-yl)amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.5 eq).

-

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS.

-

Self-Validating Workup: Dilute with DCM and wash sequentially with 1M HCl (aqueous), saturated NaHCO₃, and brine.

-

Validation Logic: The 1M HCl wash selectively protonates and removes any unreacted amine and DIPEA into the aqueous layer. The NaHCO₃ wash removes any hydrolyzed carboxylic acid. The presence of the target compound in the dried organic layer (over Na₂SO₄) confirms successful covalent coupling, as the highly lipophilic hindered amide will not partition into the aqueous phases.

-

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Attach Methyl(2-phenylpropan-2-yl)amine to an aryl or heteroaryl halide.

Causality: The steric bulk of the cumyl group severely inhibits the reductive elimination step in standard Palladium-catalyzed cross-couplings. A highly active Pd(0) source paired with a bulky, electron-rich biarylphosphine ligand (e.g., RuPhos) is required to force the reductive elimination and prevent

Step-by-Step Methodology:

-

Inert Preparation: Inside a glovebox or using strict Schlenk techniques, charge an oven-dried vial with the aryl bromide (1.0 eq), Methyl(2-phenylpropan-2-yl)amine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 eq).

-

Causality: Pd(0) complexes and the active catalytic species are highly sensitive to oxidation; strict exclusion of oxygen is mandatory.

-

-

Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.

-

Thermal Activation: Heat the reaction mixture at 100 °C for 16 hours.

-

Self-Validating Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Validation Logic: The Celite filtration effectively removes insoluble palladium black (indicating catalyst decomposition post-reaction) and inorganic salts (NaBr, unreacted base). The crude filtrate is then concentrated for direct purification via flash column chromatography.

-

References

-

National Center for Biotechnology Information (PubChem). "Methyl(2-phenylpropan-2-yl)amine - PubChem Compound Summary for CID 13247586." PubChem, 2025.[Link]

- WIPO (Google Patents). "Pyrazole based lxr modulators.

Troubleshooting & Optimization

optimizing yield in the synthesis of Methyl(2-phenylpropan-2-yl)amine

Technical Support Center: Synthesis of Methyl(2-phenylpropan-2-yl)amine

Topic: Optimization of Yield & Troubleshooting in the Synthesis of Methyl(2-phenylpropan-2-yl)amine Target Molecule: N-Methyl-2-phenylpropan-2-amine (also known as N-methylcumylamine) CAS Registry Number: 66896-49-9 Formula: C₁₀H₁₅N

PART 1: EXECUTIVE SUMMARY & MOLECULAR PROFILING

Important Disambiguation Warning: Before proceeding, verify your target.

-

Target: Methyl(2-phenylpropan-2-yl)amine (Structure: Ph-C(Me)₂-NHMe). This is a tertiary benzylic amine.

-

Common Confusion: This is NOT Mephentermine (N-methyl-1-phenylpropan-2-amine, Structure: Ph-CH₂-C(Me)₂-NHMe). If your target is the adrenergic agent Mephentermine, this guide covers the wrong isomer.

Synthesis Strategy:

The optimization of N-methylcumylamine synthesis centers on overcoming the steric hindrance of the tertiary cumyl carbon while preventing the elimination side-reaction (formation of

PART 2: OPTIMIZED WORKFLOW (The "Golden Route")

This workflow avoids the low yields associated with direct alkylation of cumylamine (which leads to over-methylation) and the difficult hydrolysis of N-cumylacetamide.

Step 1: Formation of N-Cumylformamide (Ritter Reaction)

-

Reagents: 2-Phenyl-2-propanol (Cumyl Alcohol), Sodium Cyanide (NaCN), Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH).

-

Mechanism: Generation of a tertiary carbocation followed by nucleophilic attack by HCN (generated in situ).

-

Yield Target: 85-95%

Step 2: Reduction to N-Methylcumylamine

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), THF (anhydrous).

-

Mechanism: Reduction of the formamide carbonyl to a methylene group.

-

Yield Target: 80-90%

PART 3: DETAILED PROTOCOL & TROUBLESHOOTING

Phase 1: The Ritter Reaction (Formamide Synthesis)

Protocol:

-

Setup: Use a flame-dried flask under inert atmosphere (N₂).

-

Acid Mixture: Combine Glacial Acetic Acid and H₂SO₄ (ratio 1.5:1) and cool to 0-5°C.

-

Reagent Addition: Add NaCN (1.5 eq) cautiously (WARNING: HCN generation).

-

Substrate Addition: Add 2-Phenyl-2-propanol (1.0 eq) dropwise.

-

Reaction: Stir at 20-25°C for 6-12 hours. Do not heat above 40°C.

-

Quench: Pour onto crushed ice/NaOH to neutralize.

Troubleshooting Guide: Phase 1

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<50%) | Polymerization of | Temperature Control: The tertiary alcohol easily eliminates to |

| Product is Solid/Insoluble | Formation of N,N'-methylenebisamide | Stoichiometry: Excess formaldehyde source? Unlikely in NaCN route. Ensure anhydrous conditions to prevent hydrolysis to primary amine during reaction. |

| No Reaction | Acid strength too low | Acid Ratio: The Ritter reaction requires a strong acid to generate the carbocation. Ensure H₂SO₄ concentration is sufficient (at least 1:1 with AcOH). |

Expert Insight:

Why not use Acetonitrile? Standard Ritter reactions use acetonitrile to form the N-acetyl derivative. However, hydrolysis of N-tert-alkyl acetamides is kinetically extremely slow due to steric hindrance (requires glycol/KOH reflux at 180°C). Using NaCN forms the Formamide, which can be directly reduced to the methyl amine, skipping the difficult hydrolysis step entirely.

Phase 2: Hydride Reduction

Protocol:

-

Dissolution: Dissolve N-cumylformamide in anhydrous THF.

-

Reduction: Add LiAlH₄ (2.5 eq) as a solution/suspension in THF at 0°C.

-

Reflux: Heat to gentle reflux (66°C) for 4-6 hours.

-

Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

Troubleshooting Guide: Phase 2

| Symptom | Probable Cause | Corrective Action |

| C-N Bond Cleavage (Cumene formation) | Hydrogenolysis | Avoid Catalytic Hydrogenation: Benzylic C-N bonds are labile. Do NOT use H₂/Pd-C. Stick to LiAlH₄ or Borane-DMS, which preserve the benzylic amine. |

| Incomplete Reduction | Steric Bulk | Time/Temp: The tertiary center shields the formamide. Extend reflux time to 12h if TLC shows intermediate. |

| Emulsion during Workup | Aluminum salts | Rochelle's Salt: Use saturated Potassium Sodium Tartrate (Rochelle's salt) solution during quenching to solubilize aluminum salts and separate layers cleanly. |

PART 4: VISUALIZATION OF PATHWAYS

The following diagram illustrates the optimized pathway (Green) versus the problematic pathways (Red/Orange) to avoid.

Caption: Comparative workflow analysis showing the efficiency of the Formamide/Reduction route (Green) over the Acetamide/Hydrolysis route (Red) for sterically hindered amines.

PART 5: FAQ - RESEARCHER TO RESEARCHER

Q: Can I use catalytic hydrogenation (Pd/C) to reduce the formamide? A: No. This is a critical error. The target molecule contains a benzylic C-N bond. Under catalytic hydrogenation conditions (H₂/Pd), benzylic amines often undergo hydrogenolysis, cleaving the C-N bond to yield Cumene (isopropylbenzene) and methylamine. Hydride reducing agents (LiAlH₄) are chemoselective and will not cleave the benzylic bond.

Q: I see "Mephentermine" in literature. Can I use its synthesis method?

A: No. Mephentermine is a structural isomer (N-methyl-1-phenylpropan-2-amine). Its synthesis typically starts from Phenylacetone (P2P). Applying P2P protocols will not yield your target. You must start from a Cumyl precursor (Cumyl alcohol or

Q: Why not react Cumyl Chloride directly with Methylamine?

A: This reaction is dominated by E1 elimination . The tertiary cumyl chloride is extremely prone to losing HCl to form

PART 6: REFERENCES

-

Ritter Reaction Mechanism & Scope: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048.

-

Reduction of Sterically Hindered Amides: Brown, H. C., & Heim, P. (1973). Selective reductions. XVIII. Reaction of aluminum hydride with organic nitrogen compounds. The Journal of Organic Chemistry, 38(5), 912–916.

-

Hydrolysis of N-tert-Alkyl Amides (Difficulty): Lacey, R. N. (1960). The Hydrolysis of N-t-Alkylamides. Journal of the Chemical Society, 1633-1639.

-

Hydrogenolysis of Benzylic Amines: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Chapter on Hydrogenolysis of Benzyl-Nitrogen Bonds).

Technical Support Center: Purification of N-methylcumylamine by Column Chromatography

Welcome to the technical support center for the purification of N-methylcumylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of this and structurally similar amine compounds. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments.

I. Troubleshooting Guide: Overcoming Common Purification Hurdles

This section provides a systematic approach to resolving common issues encountered during the column chromatography of N-methylcumylamine.

Problem 1: Poor Separation of N-methylcumylamine from Impurities

Poor resolution between N-methylcumylamine and its impurities is a frequent challenge. This can manifest as overlapping peaks or broad bands on the column.

Potential Causes & Solutions:

-

Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical for achieving good separation.[1][2] If the mobile phase is too polar, both the desired compound and impurities will elute quickly with little separation. Conversely, if it is not polar enough, elution times will be excessively long, leading to band broadening.

-

Solution: Systematically screen different solvent systems. A common starting point for amines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1][3] The proportion of the polar solvent can be gradually increased to optimize the separation.

-

-

Incorrect Stationary Phase Selection: While silica gel is a common choice, its acidic nature can lead to strong, sometimes irreversible, binding of basic amines, causing poor recovery and peak tailing.[3]

-

Solution: Consider alternative stationary phases. Alumina, being basic, can be a good alternative to silica gel for the purification of basic compounds.[4] Another excellent option is to use amine-functionalized silica, which provides a basic surface and often yields better separation for amines.[3]

-

-

Column Overloading: Exceeding the loading capacity of the column is a common cause of poor separation.[5]

-

Solution: Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight for complex mixtures.

-

Problem 2: Peak Tailing of N-methylcumylamine

Peak tailing is characterized by an asymmetric peak with a "tail" extending from the back of the peak. This is a very common issue when purifying amines on silica gel.

Potential Causes & Solutions:

-

Strong Interaction with Acidic Silica: The primary cause of tailing for amines on silica gel is the strong interaction between the basic amine and the acidic silanol groups on the silica surface.[3][5]

-

Solution 1: Mobile Phase Modification. The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic sites on the silica gel.[3][5][6]

-

Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent.[5][7] TEA is a volatile base that competes with the N-methylcumylamine for the acidic sites on the silica.

-

Ammonia: A solution of ammonia in methanol (e.g., 1-2% concentrated ammonium hydroxide in methanol) can be used as a polar component in your mobile phase.[5]

-

-

Solution 2: Deactivation of Silica Gel. Before running the column, you can deactivate the silica gel by flushing it with a solvent system containing a base like triethylamine.[7]

-

-

Presence of Water in the Mobile Phase: For normal-phase chromatography, the presence of even small amounts of water can affect the separation and lead to tailing.

-

Solution: Use anhydrous solvents for your mobile phase.

-

Problem 3: Low or No Recovery of N-methylcumylamine

After performing the chromatography, you may find that the yield of purified N-methylcumylamine is significantly lower than expected, or in worst-case scenarios, non-existent.

Potential Causes & Solutions:

-

Irreversible Adsorption on the Column: As mentioned, the strong interaction with acidic silica gel can lead to the irreversible binding of the amine to the stationary phase.[3]

-

Solution: In addition to the mobile phase modifications and alternative stationary phases discussed above, you can try a "sacrificial amine" approach. Pre-treating the column with a less valuable, highly basic amine can occupy the strongest binding sites, allowing your target compound to elute.

-

-

Compound Degradation on the Column: Some compounds can be sensitive to the acidic nature of silica gel and may decompose during the purification process.

-

Solution: If you suspect degradation, using a less acidic stationary phase like deactivated silica, alumina, or a polymer-based support is recommended.

-

-

Improper Fraction Collection: The desired compound may have eluted in fractions that were not collected or were discarded.

-

Solution: Collect smaller fractions and analyze them thoroughly using a sensitive analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

-

Experimental Workflow: Troubleshooting Poor Separation

Sources

- 1. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 2. longdom.org [longdom.org]

- 3. biotage.com [biotage.com]

- 4. EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. Chromatography [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

preventing over-methylation byproducts in cumylamine synthesis

A Guide to Preventing Over-Methylation Byproducts for Researchers and Drug Development Professionals

Welcome to the technical support center for cumylamine synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions for a common and critical challenge: controlling the selectivity of N-methylation to prevent the formation of over-methylated byproducts. Achieving high yields of N-methylcumylamine while minimizing the formation of N,N-dimethylcumylamine is essential for ensuring product purity and simplifying downstream processing. This document provides FAQs, a detailed troubleshooting guide, and a validated protocol to help you navigate this synthesis with precision and confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the core principles of selective cumylamine methylation.

Q1: What is the primary chemical mechanism that leads to over-methylation in cumylamine synthesis?

A: Over-methylation is a competing consecutive reaction. The synthesis of N-methylcumylamine, typically via reductive amination or the Eschweiler-Clarke reaction, first produces the desired secondary amine.[1] However, this N-methylcumylamine product is also a nucleophile and can react again with the methylating agent (e.g., formaldehyde and a reducing agent) present in the reaction mixture.[2] This second methylation event leads to the formation of the undesired tertiary amine, N,N-dimethylcumylamine. The challenge lies in making the first methylation kinetically favorable while suppressing the second.

Q2: Which synthetic route is generally better for controlling mono-methylation: standard reductive amination or the Eschweiler-Clarke reaction?

A: While both are forms of reductive amination, a carefully controlled, stepwise reductive amination offers superior selectivity for mono-methylation compared to the traditional Eschweiler-Clarke reaction.[1][3] The Eschweiler-Clarke reaction, which uses an excess of both formaldehyde and formic acid, is highly effective but is primarily designed to drive the reaction to completion, often resulting in the tertiary amine.[1][4] A modern reductive amination approach allows for more precise control over stoichiometry and the use of milder, more selective reducing agents (e.g., sodium triacetoxyborohydride), which can preferentially reduce the iminium ion formed from the primary amine over the one formed from the secondary amine product.[5]

Q3: How critical is stoichiometry in preventing the formation of N,N-dimethylcumylamine?

A: Stoichiometry is arguably the most critical factor. The molar ratio of the methylating source (e.g., formaldehyde) to the starting amine (cumylamine) must be carefully controlled. Using a slight excess of cumylamine or ensuring that formaldehyde is the limiting reagent (ideally a 1.0 to 1.1 molar equivalent relative to the amine) is crucial. This ensures that once the desired N-methylcumylamine is formed, there is little to no excess methylating agent available for a second reaction.

Q4: What is the role of temperature in controlling selectivity?

A: Lowering the reaction temperature generally enhances selectivity for mono-methylation. The second methylation step (N-methylcumylamine to N,N-dimethylcumylamine) often has a higher activation energy than the initial methylation of cumylamine. By reducing the temperature, you disproportionately slow down the rate of the undesired second reaction compared to the first, thus favoring the accumulation of the mono-methylated product.

Q5: What are the recommended analytical methods for detecting and quantifying N,N-dimethylcumylamine in my product mixture?

A: The most effective methods for analyzing the product mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] GC-MS is excellent for separating and identifying volatile amines and provides clear mass fragmentation patterns to distinguish between cumylamine, N-methylcumylamine, and N,N-dimethylcumylamine.[6][8] For less volatile derivatives or for integration into process analytics, LC-MS is also a highly robust and sensitive option.[9] Additionally, ¹H NMR spectroscopy can be used to quantify the ratio of products by integrating the distinct signals of the N-CH₃ protons.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems.

Problem 1: My analysis (GC-MS/NMR) shows a significant amount (>10%) of N,N-dimethylcumylamine byproduct.

-

Probable Cause A: Improper Stoichiometry of Methylating Agent

-

Explanation: The most common cause is an excess of the C1 source, typically formaldehyde. Even a small excess can lead to significant amounts of the over-methylated product as the reaction nears completion.

-

Solution:

-

Verify Reagent Purity: Ensure the concentration of your formaldehyde solution is accurately known. Paraformaldehyde, a solid source, can be easier to weigh accurately.

-

Adjust Molar Ratios: Reduce the molar equivalents of formaldehyde relative to cumylamine to between 0.95 and 1.05. Start with a sub-stoichiometric amount (e.g., 0.95 eq) and monitor the reaction progress. It is often preferable to have some unreacted starting material, which is easier to separate than the over-methylated byproduct.

-

Controlled Addition: Instead of adding all the formaldehyde at once, consider a slow, controlled addition using a syringe pump. This maintains a low instantaneous concentration of the methylating agent, favoring the reaction with the more abundant primary amine.

-

-

-

Probable Cause B: Reaction Temperature is Too High

-

Explanation: Elevated temperatures increase the rate of both methylation reactions, but often accelerate the second methylation more significantly, reducing selectivity.

-

Solution:

-

Lower the Temperature: Perform the reaction at a lower temperature, such as 0 °C or even -10 °C, especially during the addition of the reducing agent.

-

Monitor Exotherms: The formation of the iminium ion and the subsequent reduction can be exothermic. Ensure your reaction vessel has adequate cooling to maintain a stable, low temperature throughout the process.

-

-

-

Probable Cause C: Choice and Addition of Reducing Agent

-

Explanation: Highly reactive reducing agents like sodium borohydride can reduce the iminium ion intermediate very rapidly, but may not offer the best selectivity. The rate of reduction is key.

-

Solution:

-

Use a Selective Reducing Agent: Switch to sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[3] STAB is particularly effective as it is a milder and more selective agent for reductive aminations, reacting faster with the iminium ion than with the starting carbonyl.[5]

-

Control the Addition: Add the reducing agent portion-wise or as a solution via slow addition. This prevents a rapid, uncontrolled reduction and allows the primary amine to compete more effectively for the formaldehyde.

-

-

Problem 2: The reaction is very slow or stalls, leaving a large amount of unreacted cumylamine.

-

Probable Cause A: Inefficient Imine/Iminium Ion Formation

-

Explanation: The first step of reductive amination is the formation of a hemiaminal, followed by dehydration to an imine or iminium ion, which is the species that gets reduced.[10] This dehydration step is often rate-limiting and is typically acid-catalyzed.

-

Solution:

-

pH Control: The reaction should be run under weakly acidic conditions (pH 4-6). This protonates the hydroxyl group of the hemiaminal, making it a good leaving group (water), but does not fully protonate the starting amine, which would render it non-nucleophilic. Acetic acid is commonly used for this purpose.

-

Use of Dehydrating Agents: In aprotic solvents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can help drive the equilibrium towards imine formation.

-

-

-

Probable Cause B: Inactive Reducing Agent

-

Explanation: Hydride-based reducing agents, particularly STAB and NaBH₃CN, can degrade upon exposure to moisture or if stored improperly.

-

Solution:

-

Use Fresh Reagents: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.

-

Check for Activity: If in doubt, run a small-scale control reaction with a known substrate to confirm the activity of your reducing agent.

-

-

Problem 3: My synthesis is complete, and I have a mixture of N-methylcumylamine and N,N-dimethylcumylamine. How can I purify the desired product?

-

Solution A: Fractional Distillation

-

Applicability: This method is effective if there is a sufficient difference in the boiling points of N-methylcumylamine and N,N-dimethylcumylamine. Tertiary amines generally have lower boiling points than secondary amines of similar molecular weight due to the absence of N-H hydrogen bonding.

-

Procedure: Use a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column). Perform the distillation under reduced pressure (vacuum) to lower the boiling points and prevent thermal degradation. Collect fractions and analyze them by GC-MS to identify the pure product.

-

-

Solution B: Column Chromatography

-

Applicability: This is a highly effective laboratory-scale purification method.

-

Procedure: Use silica gel as the stationary phase. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will typically elute the less polar tertiary amine (N,N-dimethylcumylamine) first, followed by the more polar secondary amine (N-methylcumylamine). Adding a small amount of triethylamine (~1%) to the eluent can prevent peak tailing by deactivating acidic sites on the silica.

-

-

Solution C: Recrystallization via Salt Formation

-

Applicability: Often a scalable and efficient method for achieving high purity.[11][12]

-

Procedure:

-

Dissolve the crude amine mixture in a suitable solvent (e.g., diethyl ether, isopropanol).

-

Slowly add a solution of hydrochloric acid (e.g., HCl in ether or isopropanol) to precipitate the amine hydrochloride salts.

-

The different salts may have different solubilities. Isolate the solid and perform a recrystallization from a suitable solvent or solvent pair (e.g., ethanol/ether) to selectively crystallize the desired N-methylcumylamine hydrochloride salt, leaving the more soluble impurities behind.[13]

-

-

Section 3: Recommended Protocol for Selective Mono-N-Methylation

This protocol for reductive amination is optimized for high selectivity towards N-methylcumylamine.

Materials:

-

Cumylamine (1.0 eq)

-

Aqueous Formaldehyde (37 wt. %, 1.05 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.2 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add cumylamine (1.0 eq) and the chosen solvent (DCM or DCE, approx. 0.2 M concentration). Cool the flask to 0 °C in an ice bath.

-

Iminium Formation: Add aqueous formaldehyde (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at 0 °C for 30 minutes. A cloudy appearance may indicate hemiaminal or imine formation.

-

Reduction: While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (1.2 eq) portion-wise over 30-45 minutes. Caution: Gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is >8.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by column chromatography or vacuum distillation as described in the Troubleshooting Guide to yield pure N-methylcumylamine.

Section 4: Visualizations and Data

Data Summary

Table 1: Comparison of Methylation Strategies for Cumylamine

| Parameter | Controlled Reductive Amination | Eschweiler-Clarke Reaction |

| C1 Source | Formaldehyde / Paraformaldehyde | Formaldehyde |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Formic Acid |

| Typical Temp. | 0 °C to Room Temperature | 80 - 100 °C (Reflux) |

| Selectivity | High for mono-methylation | Moderate to low; favors di-methylation |

| Key Control | Stoichiometry, mild reducing agent | Excess reagents drive reaction |

| Pros | High selectivity, mild conditions | Inexpensive reagents, simple setup |

| Cons | More expensive reducing agent | High risk of over-methylation, higher temp. |

Diagrams

Diagram 1: Reaction Pathway for N-Methylation of Cumylamine This diagram illustrates the desired reaction to form N-methylcumylamine and the competing side reaction that leads to the N,N-dimethylcumylamine byproduct.

Caption: Desired vs. undesired methylation pathways.

Diagram 2: Troubleshooting Decision Tree This workflow helps diagnose and solve issues with over-methylation based on analytical results.

Caption: Decision tree for troubleshooting over-methylation.

References

-

Wikipedia. Reductive amination. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

ResearchGate. (a) Reaction scheme for two-step one-pot reductive amination of acetone.... [Link]

-

ACS Publications. CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. [Link]

-

Wikipedia. Methylation. [Link]

-

ChemRxiv. A Broadly Accessible Liquid Chromatography Method for Quantification of Six Nitrosamine Compounds and N,N-Dimethylformamide in Metformin Drug Products Using High Resolution Mass Spectrometry. [Link]

-

ChemTalk. Amination Reactions. [Link]

- Google Patents.

-

PNAS. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

Holistic Doctor. Over Methylation Explained: Causes & Symptoms. [Link]

-

National Center for Biotechnology Information. Some approaches to prevention of endogenous formation of N-nitrosamines in humans. [Link]

-

Natural Balance Wellness Medical Center. Methylation Health & Disease. [Link]

-

Royal Society of Chemistry. Copper catalysis: ligand-controlled selective N-methylation or N-formylation of amines with CO2 and phenylsilane - Green Chemistry. [Link]

-

Methylation info. Methylation info. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

-

Royal Society of Chemistry. Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. [Link]

-

ResearchGate. A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. [Link]

-

ResearchGate. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. [Link]

-

SciSpace. Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source (2019). [Link]

-

ResearchGate. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

-

Journal of Global Trends in Pharmaceutical Sciences. Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. [Link]

- Google Patents.

- Google Patents. US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.

-

UQTR. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

-

National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

-

Cardiff University. Liquid-phase permethylation of diethylenetriamine using methanol over robust composite copper catalysts. [Link]

-

MDPI. Inheritance of DNA Methylation Patterns and Its Role in Modulating Allelic Expression in Camellia F 1 Hybrids. [Link]

-

National Center for Biotechnology Information. Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]

Sources

- 1. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Methylation - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. DSpace [cora.ucc.ie]